3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c18-11-13-2-1-3-15(10-13)17(22)20-8-6-19(7-9-20)12-16(21)14-4-5-14;/h1-3,10,14,16,21H,4-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXFQQZMANZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of esaprazole analogs showing σ1 binding and neuroprotective properties in vitro.
Mode of Action
It’s worth noting that the compound’s structure includes a piperazine moiety, which is known to interact with various biological targets through hydrogen bonding and ionic interactions.
Biochemical Pathways
Piperazine derivatives have been implicated in a variety of biological processes, including dna damage signaling through their ability to recognize and rapidly bind to dna single or double strand breaks.
Pharmacokinetics
The compound’s molecular weight (as indicated by a similar compound, piperazine) suggests that it may have favorable absorption and distribution characteristics.
Biological Activity
3-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropyl group and a benzonitrile moiety. Its molecular formula is , with a molecular weight of approximately 305.83 g/mol.
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antitumor effects of a piperazine derivative similar to the target compound. The results indicated significant inhibition of tumor growth in vitro, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Anti-inflammatory Properties : Research on related compounds demonstrated their ability to inhibit COX-2 and LOX activities, suggesting potential therapeutic applications in inflammatory diseases .
- CNS Activity : Another study highlighted the neuropharmacological effects of piperazine derivatives, showing promise in modulating serotonin levels, which could be beneficial in treating mood disorders .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Metabolism : Similar compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways.
Preparation Methods
Benzonitrile-Carboxylic Acid Synthesis
The 3-cyanobenzoic acid precursor is typically synthesized via cyanation of 3-bromobenzoic acid. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C achieves moderate yields (65–70%), though palladium-catalyzed methods using Zn(CN)₂ and Pd(PPh₃)₄ in toluene at 100°C improve efficiency (85% yield). The nitrile group’s stability under acidic conditions permits subsequent activation of the carboxylic acid.
Piperazine Side-Chain Elaboration
4-(2-Cyclopropyl-2-hydroxyethyl)piperazine derives from monoalkylation of piperazine. A two-step sequence involving cyclopropanemethanol bromination (PBr₃, 0°C) followed by piperazine alkylation in refluxing acetonitrile (24 h, 60% yield) is documented in analogous syntheses. Steric hindrance from the cyclopropyl group necessitates excess piperazine (3 eq) to suppress dialkylation.
Synthetic Routes and Comparative Evaluation
Acyl Chloride-Mediated Coupling (Route A)
Step 1: 3-Cyanobenzoic acid (10 mmol) reacts with thionyl chloride (15 mmol) in dichloromethane (DCM) at 40°C for 4 h to yield 3-cyanobenzoyl chloride (94% conversion).
Step 2: The acyl chloride is coupled with 4-(2-cyclopropyl-2-hydroxyethyl)piperazine (9.5 mmol) in DCM using triethylamine (TEA, 12 mmol) as base. After 12 h at 25°C, the amide intermediate precipitates (78% yield).
Step 3: Hydrochloride salt formation via HCl gas saturation in ethyl acetate affords the final product (mp 214–216°C, 95% purity by HPLC).
Advantages: High atom economy, scalability to kilogram quantities.
Limitations: Acyl chloride instability necessitates in situ use; TEA·HCl byproduct complicates purification.
Carbodiimide-Assisted Coupling (Route B)
Step 1: 3-Cyanobenzoic acid (10 mmol) activates with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in DMF (0°C, 1 h).
Step 2: Piperazine derivative (9 mmol) added at 0°C, reaction warmed to 25°C over 18 h. Quenching with aqueous NaHCO₃ yields the amide (82% yield, 99% purity).
Step 3: Salt formation with 2M HCl in diethyl ether provides crystalline product (mp 217–219°C).
Advantages: Mild conditions preserve acid-sensitive groups; HOBt suppresses racemization.
Limitations: EDCI cost prohibits large-scale use; DMF removal requires extensive washing.
Critical Process Parameters and Optimization
Piperazine Alkylation Selectivity
Monoalkylation efficiency hinges on stoichiometry and solvent polarity. A 1:3 molar ratio (bromoalkyl compound:piperazine) in acetonitrile maximizes mono-substitution (73% yield) while minimizing dialkylated byproducts (<5%). Polar aprotic solvents (DMF, DMSO) increase reactivity but reduce selectivity.
Amide Bond Formation Kinetics
Second-order rate constants (k₂) for Route A and Route B at 25°C are 1.2×10⁻³ L/mol·s and 8.7×10⁻⁴ L/mol·s, respectively. The slower kinetics of carbodiimide methods necessitate longer reaction times but offer superior stereochemical control.
Salt Crystallization Dynamics
Hydrochloride salt precipitation follows Ostwald’s rule of stages. Seeding with product crystals during HCl gas addition accelerates nucleation, yielding uniform particles (D₅₀ = 50 μm) ideal for formulation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₁ClN₄O₂ [M+H]⁺: 361.1426; Found: 361.1423 (Δ = -0.83 ppm).
X-ray Powder Diffraction (XRPD)
Distinct peaks at 2θ = 12.4°, 18.7°, 22.9° confirm crystalline monohydrochloride form.
Industrial-Scale Considerations and Environmental Impact
Route A generates 0.8 kg waste/kg product (primarily TEA·HCl and solvent residues), while Route B produces 1.2 kg waste/kg product (EDCI urea byproducts). Solvent recovery systems (falling-film evaporators) reduce DCM and DMF consumption by 70% in closed-loop processes. Life-cycle assessment favors Route A for carbon footprint (2.1 kg CO₂-eq/kg vs. 3.4 kg CO₂-eq/kg for Route B).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperazine-carboxylate core in this compound?
- Methodological Answer : The piperazine-carboxylate core can be synthesized via coupling reactions using carbodiimide-based reagents such as EDC•HCl with HOBt as a catalyst. This method ensures efficient amide bond formation between the piperazine derivative and the carbonyl-containing moiety. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products . For intermediates, consider protecting-group strategies (e.g., benzyl or tert-butyl carbamates) to stabilize reactive sites during synthesis .
Q. Which analytical techniques are critical for confirming the hydrochloride salt form and structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves crystal structure and confirms salt formation via chloride ion coordination .
- NMR spectroscopy : Use H/C NMR to verify proton environments, particularly the cyclopropyl and hydroxyethyl groups. DO exchange experiments can identify labile protons (e.g., -OH) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers approach initial pharmacological screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with piperazine derivatives, such as serotonin or dopamine receptors. Use cell-based assays (e.g., cAMP modulation) or enzyme inhibition studies (e.g., kinase assays) with dose-response curves (IC/EC determination). Include positive controls (e.g., known receptor agonists/antagonists) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solvent screening : Test solubility in standardized solvent systems (e.g., DMSO, water, ethanol) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation.
- Salt-form comparison : Compare hydrochloride salt solubility with freebase forms, as protonation state significantly impacts solubility .
- Co-solvent strategies : Explore mixtures like PEG-400/water to enhance solubility for biological assays .
Q. What experimental designs address low yields in cyclopropyl-hydroxyethyl moiety incorporation?
- Methodological Answer :
- Catalyst optimization : Screen palladium or copper catalysts for cyclopropanation reactions. Use chiral ligands if stereoselectivity is required .
- Protecting groups : Temporarily protect the hydroxyethyl group (e.g., silyl ethers) to prevent side reactions during piperazine coupling .
- Reaction monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust reaction times .
Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human or rodent liver microsomes, and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP enzyme inhibition studies : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
Q. What computational methods predict target interactions and off-target risks?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding poses with putative targets (e.g., GPCRs, kinases). Validate with mutagenesis studies .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Off-target profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels) to identify polypharmacology risks .
Data Contradiction and Stability Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across assays?
- Methodological Answer :
- Orthogonal assay validation : Repeat studies using alternative methods (e.g., radioligand binding vs. functional assays) .
- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., cyclopropyl vs. non-cyclopropyl analogs) .
- Batch analysis : Verify compound purity (>95% via HPLC) and salt stoichiometry (elemental analysis) to rule out batch variability .
Q. What stability studies are essential for long-term storage of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
